

# Technical Guide: Physicochemical Properties of 5-Bromo-2-(2-ethylphenoxy)aniline

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Compound of Interest

Compound Name: 5-Bromo-2-(2-ethylphenoxy)aniline

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For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental data for the specific compound **5-Bromo-2-(2-ethylphenoxy)aniline** is not readily available in public databases and scientific literature. The following guide provides predicted physicochemical properties and generalized experimental protocols relevant to a molecule of this type.

# **Predicted Physicochemical Properties**

Due to the absence of experimentally determined data, the following table summarizes the predicted physicochemical properties of **5-Bromo-2-(2-ethylphenoxy)aniline**. These values were calculated using computational models and should be used as estimations.



Property	Predicted Value	Notes
Molecular Formula	C14H14BrNO	-
Molecular Weight	292.17 g/mol	-
logP (Octanol-Water Partition Coefficient)	4.5 - 5.0	Indicates high lipophilicity and likely poor aqueous solubility.
Aqueous Solubility	Low	Consistent with the high predicted logP value.
pKa (most basic)	2.5 - 3.5 (Amine)	The aniline amine is expected to be weakly basic.
Boiling Point	> 350 °C	Estimated, likely to decompose at atmospheric pressure.
Melting Point	Not readily predictable	Highly dependent on crystal lattice energy.

## **General Experimental Protocols**

The synthesis and characterization of a novel compound like **5-Bromo-2-(2-ethylphenoxy)aniline** would typically follow established organic chemistry methodologies. Below are representative protocols.

# **Synthesis via Ullmann Condensation**

The formation of the diaryl ether linkage in **5-Bromo-2-(2-ethylphenoxy)aniline** is commonly achieved through a copper-catalyzed C-O cross-coupling reaction, known as the Ullmann condensation.[1][2][3][4]

#### **Reaction Scheme:**

- Starting Materials: 2,5-dibromoaniline and 2-ethylphenol
- Catalyst: Copper(I) salt (e.g., Cul)
- Base: A non-nucleophilic base (e.g., K<sub>2</sub>CO<sub>3</sub> or Cs<sub>2</sub>CO<sub>3</sub>)



 Solvent: A high-boiling polar aprotic solvent (e.g., N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF))

#### General Procedure:

- To a reaction vessel equipped with a magnetic stirrer and a reflux condenser, add 2,5-dibromoaniline (1 equivalent), 2-ethylphenol (1.1 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of copper(I) iodide (e.g., 5-10 mol%).
- Add a suitable volume of NMP to the vessel.
- The reaction mixture is heated to a high temperature (typically 150-200 °C) and stirred for several hours to days, while the reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
- The mixture is then washed with water and brine to remove the base and solvent.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude product is then purified by column chromatography on silica gel to yield the pure **5-Bromo-2-(2-ethylphenoxy)aniline**.

## **Characterization Protocols**

NMR spectroscopy is a primary technique for the structural elucidation of organic molecules.[5] [6][7][8][9]

#### General Procedure for <sup>1</sup>H and <sup>13</sup>C NMR:

- A small amount of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₀) in an NMR tube.
- The NMR tube is placed in the spectrometer.



• ¹H and ¹³C NMR spectra are acquired. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and coupling constants (J) in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, are used to confirm the structure of the molecule.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[10][11][12][13][14]

General Procedure for Electrospray Ionization (ESI) MS:

- A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).
- The solution is infused into the ESI source of the mass spectrometer.
- The mass spectrum is acquired, which should show a prominent ion corresponding to the protonated molecule [M+H]+, confirming the molecular weight of 292.17 for C<sub>14</sub>H<sub>14</sub>BrNO. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

The melting point is a key physical property that can indicate the purity of a crystalline solid.[15] [16][17][18][19]

#### General Procedure:

- A small amount of the crystalline solid is packed into a capillary tube.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute).
- The temperature range over which the solid melts is recorded. A sharp melting range (typically < 2 °C) is indicative of a pure compound.</li>

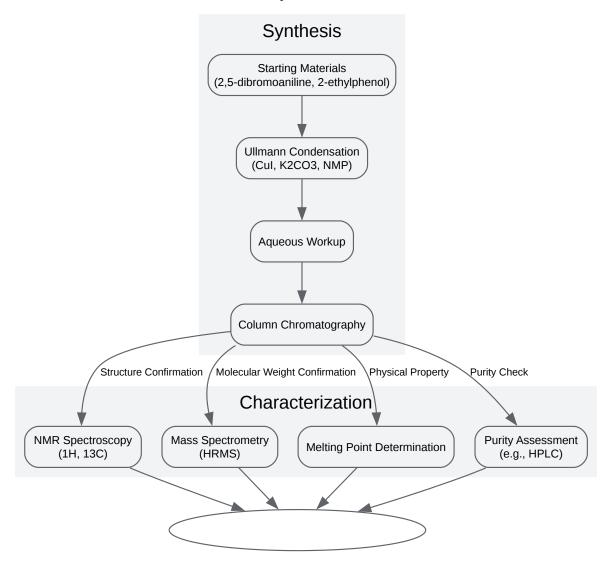
## **Visualizations**

# General Workflow for Synthesis and Characterization



The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical entity like **5-Bromo-2-(2-ethylphenoxy)aniline**.

### General Workflow for Synthesis and Characterization



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Caption: A flowchart of the synthesis and characterization process.



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## References

- 1. Ullmann condensation Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. BJOC Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
- 4. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. rsc.org [rsc.org]
- 11. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 13. uab.edu [uab.edu]
- 14. biocompare.com [biocompare.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.ucalgary.ca [chem.ucalgary.ca]
- 17. pennwest.edu [pennwest.edu]
- 18. westlab.com [westlab.com]
- 19. thinksrs.com [thinksrs.com]







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